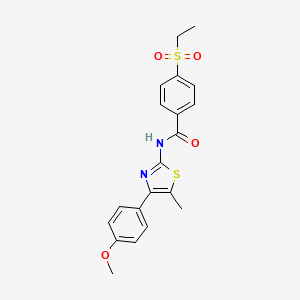
4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ESI-09 and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
ESI-09 works by binding to the active site of Porcupine and inhibiting its enzymatic activity. This prevents the secretion of Wnt ligands, which are essential for the activation of the Wnt signaling pathway. By inhibiting this pathway, ESI-09 has been found to have a range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
ESI-09 has been found to have a range of biochemical and physiological effects. In vitro studies have shown that ESI-09 can inhibit the growth of cancer cells and induce apoptosis. It has also been found to promote the differentiation of stem cells into specific cell types, such as neurons and osteoblasts. In vivo studies have shown that ESI-09 can inhibit the growth of tumors and reduce the formation of bone metastases in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ESI-09 is its specificity for the Wnt signaling pathway. This allows researchers to selectively inhibit this pathway without affecting other cellular processes. ESI-09 is also relatively easy to synthesize and can be obtained in its pure form using column chromatography. However, one of the limitations of ESI-09 is its low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that ESI-09 has not been extensively tested in humans and its safety profile is not well understood.
Orientations Futures
There are several future directions for research on ESI-09. One area of interest is its potential applications in the treatment of cancer. ESI-09 has been found to inhibit the growth of several types of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential applications in tissue engineering and regenerative medicine. ESI-09 has been found to promote the differentiation of stem cells into specific cell types, and further studies are needed to determine its potential for tissue regeneration. Finally, there is also interest in developing more potent and selective inhibitors of the Wnt signaling pathway, which could have important implications for the treatment of a range of diseases.
Conclusion
In conclusion, ESI-09 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively inhibit the Wnt signaling pathway makes it a promising candidate for the treatment of a range of diseases, including cancer and osteoporosis. While ESI-09 has several advantages for lab experiments, its low solubility in water and limited safety profile in humans are important considerations. Further research is needed to fully understand the potential applications of ESI-09 and to develop more potent and selective inhibitors of the Wnt signaling pathway.
Méthodes De Synthèse
The synthesis of ESI-09 involves the reaction of 4-(4-methoxyphenyl)-5-methylthiazol-2-amine with ethylsulfonyl chloride and 4-(dimethylamino)pyridine (DMAP) in the presence of triethylamine. The reaction takes place in dichloromethane and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain ESI-09 in its pure form.
Applications De Recherche Scientifique
ESI-09 has been found to have a range of potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of the Wnt signaling pathway. This pathway plays a critical role in embryonic development, tissue homeostasis, and stem cell self-renewal. Dysregulation of this pathway has been linked to a range of diseases, including cancer, osteoporosis, and Alzheimer's disease. ESI-09 has been found to selectively inhibit the activity of the Wnt signaling pathway by targeting the protein Porcupine, which is involved in the secretion of Wnt ligands.
Propriétés
IUPAC Name |
4-ethylsulfonyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-4-28(24,25)17-11-7-15(8-12-17)19(23)22-20-21-18(13(2)27-20)14-5-9-16(26-3)10-6-14/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMTUBVZQGUFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2792007.png)
![methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2792009.png)
![Trans-1-[(Benzyloxy)carbonyl]-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2792011.png)
![1-{[2-(1-Acetylpiperidin-2-yl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2792012.png)
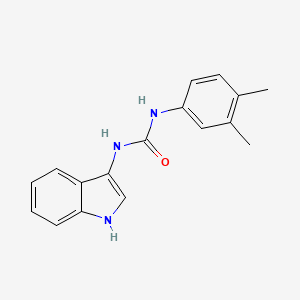
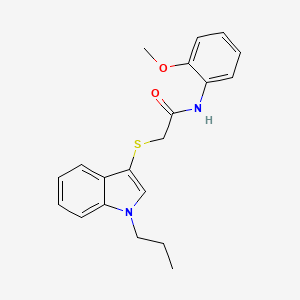

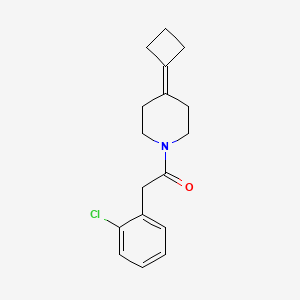
![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2792018.png)
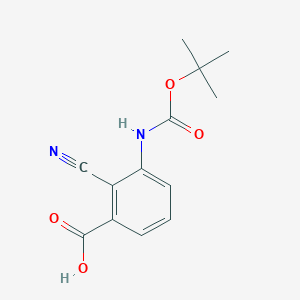

![7-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2792026.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2792027.png)